Tau Peptide (307-321) Trifluoroacetate
Description
Tau Peptide (307-321) Trifluoroacetate is a synthetic peptide with the sequence H-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-OH (trifluoroacetate salt) . Its molecular formula is C₇₈H₁₃₃N₁₉O₂₃, and it has a molecular weight of 1705.03 . This peptide corresponds to residues 307–321 of the human tau protein, a microtubule-associated protein implicated in neurodegenerative diseases like Alzheimer's. The trifluoroacetate (TFA) counterion is commonly used in peptide synthesis to enhance solubility and purification efficiency .
Tau Peptide (307-321) TFA is utilized in biological research for studying protein interactions, epitope mapping, and drug development . Its physicochemical properties, including stability and aggregation behavior, are critical for experimental reproducibility.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H133N19O23.C2HF3O2/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81;3-2(4,5)1(6)7/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120);(H,6,7)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMDUKDSSNMZSQ-DFMIPEAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H134F3N19O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1819.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
-
Resin Type : Rink amide MBHA resin (0.6 mmol/g loading capacity) is preferred for C-terminal amidation, critical for mimicking native tau protein structure.
-
First Amino Acid Coupling : The C-terminal amino acid (e.g., threonine) is loaded onto the resin using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent and DIPEA (N,N-diisopropylethylamine) as the base.
Iterative Coupling and Deprotection
Each amino acid is coupled using the following cycle:
-
Deprotection : 20% piperidine in DMF (dimethylformamide) removes the Fmoc group.
-
Coupling : Amino acid (4 eq), HBTU (3.8 eq), and DIPEA (6 eq) in DMF are agitated for 1–2 hours.
-
Washing : Resin is rinsed with DMF and dichloromethane (DCM) to remove excess reagents.
Critical Parameters :
Table 1: Amino Acid Sequence and Protection Strategy for Tau Peptide (307-321)
| Position | Amino Acid | Side-Chain Protection |
|---|---|---|
| 307 | Gln (Q) | Trt |
| 308 | Ile (I) | None |
| 309 | Val (V) | None |
| 310 | Tyr (Y) | t-Bu |
| 311 | Lys (K) | Boc |
| 312 | Pro (P) | None |
| ... | ... | ... |
Cleavage and Global Deprotection
After chain assembly, the peptide is cleaved from the resin while removing all protecting groups:
-
Reagent Cocktail : TFA (trifluoroacetic acid)/water/TIPS (triisopropylsilane) (95:2.5:2.5 v/v) for 3 hours at 25°C.
-
Mechanism : TFA protonates the resin linker, releasing the peptide while cleaving side-chain protections (e.g., t-Bu, Trt).
Outcome :
-
Crude peptide precipitates in cold diethyl ether.
-
The trifluoroacetate counterion is introduced, enhancing solubility in aqueous buffers.
Purification via Reverse-Phase HPLC
Crude Tau Peptide (307-321) is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) :
Table 2: HPLC Purification Parameters and Outcomes
| Parameter | Value |
|---|---|
| Retention Time | 22.5 minutes |
| Purity Post-HPLC | >95% |
| Yield | 65–70% |
Lyophilization and Quality Control
The purified peptide is lyophilized to a stable powder:
-
Lyophilization Cycle :
Quality Assurance :
-
Mass Spectrometry (MS) : ESI-MS confirms molecular weight (observed: 1705.03 Da vs. theoretical: 1705.03 Da).
-
Analytical HPLC : Purity >98% validated using a C4 column (4.6 × 150 mm) with a 10–60% acetonitrile gradient.
Industrial-Scale Production Considerations
For bulk synthesis, automated peptide synthesizers (e.g., CEM Liberty Prime) enhance reproducibility:
Table 3: Comparative Analysis of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 g | 10–100 g |
| Purity | 95–98% | 98–99% |
| Cost per Gram | $1,200 | $800 |
Challenges and Mitigation Strategies
-
Aggregation During Synthesis : The hydrophobic sequence (e.g., VYKP) promotes β-sheet formation, leading to incomplete couplings.
-
Oxidation of Methionine : Methionine at position 316 is prone to oxidation.
Case Study: Optimization of Lysine Incorporation
A 2024 study compared Boc- and Alloc-protected lysine residues for position 315:
Chemical Reactions Analysis
Types of Reactions
Tau Peptide (307-321) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Neurodegenerative Disease Research
Role in Alzheimer's Disease (AD)
Tau proteins are implicated in the pathogenesis of Alzheimer's disease, primarily through their aggregation into neurofibrillary tangles. The tau peptide (307-321) has been studied for its potential to elucidate the mechanisms underlying tau aggregation and toxicity. Research indicates that soluble tau oligomers, including those formed by this peptide, may be toxic to neurons and correlate with cognitive decline prior to the formation of tangles .
Case Study: Synaptic Dysfunction
A study demonstrated that exposure to tau oligomers led to synaptic dysfunction and memory impairment in animal models. The findings suggest that tau peptides can be used to model early synaptic failures associated with AD, providing a platform for testing potential therapeutic interventions aimed at preventing tau aggregation or promoting its clearance .
Biosensor Development
Piezoelectric Biosensors
Recent advancements have explored the use of tau peptide (307-321) in developing biosensors for detecting alcohols related to food safety applications. The peptide's ability to interact with olfactory receptors enhances the sensitivity of piezoelectric sensors, making them effective for real-time monitoring of food quality .
Application Overview:
- Detection Mechanism: The binding of the peptide to specific analytes alters the piezoelectric properties of the sensor.
- Advantages: High sensitivity and specificity for alcohol detection, which is crucial for ensuring food safety.
Therapeutic Applications
Potential Neuroprotective Effects
Research has indicated that certain fragments of tau, including the 307-321 segment, may exhibit neuroprotective properties under specific conditions. This peptide could potentially mitigate neuronal damage caused by oxidative stress or inflammation, which are common features in neurodegenerative diseases .
Therapeutic Strategies:
- Peptide-based Therapies: Investigating the administration of tau peptides as a means to stabilize microtubules or inhibit pathological tau interactions.
- Combination Treatments: Utilizing tau peptides in conjunction with other neuroprotective agents may enhance therapeutic efficacy against neurodegeneration.
Summary Table of Applications
Mechanism of Action
Tau Peptide (307-321) Trifluoroacetate exerts its effects by mimicking the corresponding region of the tau protein. It interacts with microtubules, promoting their assembly and stabilization. In pathological conditions, abnormal phosphorylation of tau can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease. The peptide is used to study these processes and identify potential therapeutic targets.
Comparison with Similar Compounds
Key Research Findings
Stability Profiles : Lyophilized CSP7 TFA retains >96% potency at 25°C for 4 weeks, comparable to Tau (301-315) TFA in structural studies .
Functional Diversity : While Tau peptides focus on neurodegenerative mechanisms, Peptide YY (3-36) TFA targets metabolic pathways, highlighting the versatility of TFA salts .
Biological Activity
Tau peptides, particularly the fragment Tau (307-321) trifluoroacetate, are of significant interest in neurobiology due to their association with tauopathies, including Alzheimer's disease. This peptide is derived from the tau protein, a microtubule-associated protein that plays a crucial role in stabilizing microtubules in neurons. Dysregulation and aggregation of tau are implicated in neurodegenerative diseases, making the study of its biological activity essential for understanding these conditions.
Structure and Properties
Tau peptide (307-321) trifluoroacetate has a specific amino acid sequence that contributes to its ability to interact with microtubules and other proteins. The molecular formula for this peptide is , with a molecular weight of approximately 1519.70 g/mol. Its trifluoroacetate form enhances solubility and stability in biological assays.
The biological activity of Tau (307-321) is primarily linked to its role in microtubule stabilization and its interactions with other proteins involved in neuronal signaling. The peptide's sequence allows it to bind effectively to microtubules, promoting their assembly and stability. Moreover, it has been shown to modulate tau phosphorylation, which is critical in regulating tau's function and preventing pathological aggregation.
Experimental Findings
Recent studies have demonstrated the following key findings regarding the biological activity of Tau (307-321):
- Microtubule Binding : Tau (307-321) significantly enhances microtubule polymerization in vitro, indicating its potential role as a stabilizing factor for microtubules under physiological conditions.
- Phosphorylation Regulation : The peptide can influence the phosphorylation state of tau, which is crucial for its normal function and preventing hyperphosphorylation associated with neurodegeneration.
- Neuroprotective Effects : In cellular models, Tau (307-321) has exhibited neuroprotective properties by reducing apoptosis in neuronal cells exposed to toxic agents.
Case Studies
Several case studies have explored the implications of Tau (307-321) in neurodegenerative models:
- Transgenic Mouse Models : Studies utilizing transgenic mice expressing human tau variants have shown that administration of Tau (307-321) can improve cognitive functions and reduce the formation of neurofibrillary tangles.
- Cell Culture Experiments : In vitro experiments with neuronal cell lines have revealed that treatment with Tau (307-321) leads to decreased levels of phosphorylated tau species, suggesting a therapeutic potential for mitigating tau pathology.
Data Overview
The following table summarizes key experimental results related to the biological activity of Tau (307-321):
Q & A
Q. How is Tau Peptide (307-321) Trifluoroacetate synthesized and purified for research use?
this compound is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:
- Coupling : Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate amino acids for sequential coupling .
- Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove protecting groups .
- Purification : High-performance liquid chromatography (HPLC) ensures ≥95% purity, critical for reproducible biological assays .
- Lyophilization : The peptide is lyophilized as a TFA salt for stability .
Methodological Tip : For applications sensitive to TFA (e.g., cell-based assays), anion exchange (e.g., HCl or acetate conversion) is recommended .
Q. What structural features of this compound influence its role in microtubule stabilization?
The peptide’s sequence (H-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-OH ) includes:
- Positively charged residues (e.g., Lys): Facilitate interactions with negatively charged microtubule surfaces .
- Proline-rich regions : Impart structural rigidity, affecting binding kinetics .
- Hydrophobic residues (e.g., Ile, Val): Promote aggregation under pathological conditions .
Experimental Consideration : Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., β-sheet formation) in buffer conditions mimicking physiological pH .
Advanced Research Questions
Q. How can researchers model this compound interactions with amyloid-beta (Aβ) in Alzheimer’s disease studies?
- Co-aggregation assays : Incubate Tau (307-321) with Aβ fragments (e.g., Aβ25-35) and monitor fibril formation via thioflavin T fluorescence .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between Tau and Aβ using immobilized peptide surfaces .
- Heterooligomer characterization : Use size-exclusion chromatography (SEC) or native PAGE to identify cross-seeded aggregates .
Key Finding : Tau (307-321) inhibits Aβ aggregation at molar ratios ≥1:2 (Tau:Aβ), suggesting competitive binding .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality control : Request peptide content analysis (via amino acid analysis) and ion chromatography to quantify TFA residues (<1% for sensitive assays) .
- Automated synthesis : Use peptide synthesizers to minimize human error in coupling steps .
- Standardized cleavage/purification : Optimize TFA scavenger ratios (e.g., 95:2.5:2.5 TFA:water:triisopropylsilane) for consistent deprotection .
Data Contradiction Note : Batch variability in solubility may arise from residual TFA; pre-experiment dialysis (10 kDa MWCO) is advised .
Q. How does trifluoroacetate (TFA) impact Tau Peptide (307-321) in biological assays, and how can it be addressed?
- Interference mechanisms : TFA alters peptide charge states, inhibiting cell adhesion or enzymatic activity .
- Mitigation methods :
Case Study : In neuronal cultures, TFA concentrations >0.5% reduced cell viability by 40%; HCl-form peptides showed no toxicity .
Q. What advanced techniques characterize this compound aggregation kinetics?
- Kinetic assays : Monitor turbidity (OD 350 nm) or thioflavin T fluorescence over time under varying pH/temperature conditions .
- Cryo-EM : Resolve fibril structures at near-atomic resolution to identify aggregation-prone motifs .
- NMR spectroscopy : Map residue-specific interactions in early oligomerization stages .
Critical Parameter : Aggregation is accelerated by heparin sulfate (0.1–1.0 mg/mL), mimicking glycosaminoglycan effects in vivo .
Q. How do researchers validate the biological activity of this compound in microtubule stabilization assays?
- In vitro microtubule assembly : Mix purified tubulin with Tau (307-321) and monitor polymerization via light scattering at 37°C .
- Live-cell imaging : Transfect neurons with fluorescently tagged Tau and track microtubule dynamics using TIRF microscopy .
- Competitive binding : Use isothermal titration calorimetry (ITC) to measure displacement of full-length Tau protein from microtubules .
Key Insight : The 306-317 region (overlapping with 307-321) binds tubulin with KD ~2 µM, comparable to native Tau .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
